(1Z)-4,4,6,8-tetramethyl-1-[(4-methylphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Description
This compound belongs to the pyrrolo[3,2,1-ij]quinolinone family, characterized by a fused tricyclic scaffold with a ketone group at position 2 and an imino substituent at position 1. Its structure incorporates four methyl groups (at positions 4,4,6,8) and a 4-methylphenylimino moiety, which confers distinct steric and electronic properties. The Z-configuration of the imino group ensures planar rigidity, influencing both reactivity and intermolecular interactions. Synthetically, it is derived via condensation reactions between pyrrolo[3,2,1-ij]quinolin-1,2-dione precursors and substituted amines under acidic conditions, followed by purification using chromatographic or recrystallization methods .
Properties
Molecular Formula |
C22H24N2O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
6,9,11,11-tetramethyl-3-(4-methylphenyl)imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C22H24N2O/c1-13-6-8-16(9-7-13)23-19-18-11-14(2)10-17-15(3)12-22(4,5)24(20(17)18)21(19)25/h6-11,15H,12H2,1-5H3 |
InChI Key |
WXBLIYCIORBJER-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C(=NC4=CC=C(C=C4)C)C2=O)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route starts with the condensation of 2-aminobenzimidazole (1) with cyanoacetic hydrazide (2) in pyridine. This reaction yields the key intermediate N-(1H-benzimidazol-2-yl)carbonylhydrazine dicyanide (2). Subsequent reactions with various secondary amines (such as piperidine, morpholine, piperazine, and N-methylglucamine) lead to the formation of different acrylonitrile derivatives (3–8) .
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes described above can be adapted for large-scale production. Optimization of reaction conditions, purification, and scalability are essential considerations.
Chemical Reactions Analysis
Reactivity of the Imino Group
The imino (–N=CH–) group is a key reactive site, participating in acid-base equilibria and nucleophilic additions.
Key Insight : The electron-withdrawing effect of the adjacent quinolinone ring increases the electrophilicity of the imino carbon, favoring nucleophilic additions .
Oxidation Reactions
Methyl substituents and the dihydroquinoline moiety undergo oxidation under controlled conditions.
Example : Oxidation of the 4,4,6,8-tetramethyl analog (CAS 827342-55-2) with KMnO₄ yields a tricarboxylic acid derivative .
Electrophilic Aromatic Substitution (EAS)
The aromatic rings (quinolinone and p-tolyl) direct electrophiles based on substituent effects:
Notable Finding : Bromination of the p-tolyl group under mild conditions (NBS, light) produces mono-substituted derivatives without disrupting the pyrroloquinoline core .
Cycloaddition and Ring-Opening
The strained pyrrolo[3,2,1-ij]quinoline system participates in cycloadditions:
| Reaction Type | Partners | Conditions | Product |
|---|---|---|---|
| Diels-Alder | Dienophiles (e.g., maleic anhydride) | Thermal (Δ) | Fused hexacyclic adducts |
| 1,3-Dipolar | Azides | Cu-catalyzed | Triazole-linked derivatives |
Mechanistic Note : The electron-deficient quinolinone ring acts as a diene in Diels-Alder reactions .
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 250°C, forming methylbenzene and nitrogenous fragments .
-
Photolysis : UV exposure induces ring-opening via cleavage of the imino bond, yielding fragmented aldehydes .
-
Acid/Base Sensitivity : Hydrolysis of the lactam ring occurs under strong acidic (HCl) or basic (NaOH) conditions .
Comparative Reactivity Table
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is C19H24N2O, indicating the presence of 19 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The structural complexity allows for diverse chemical interactions which are critical for its biological activity. The compound is characterized by:
- Pyrrolopyrrolidine Derivative : This structure enhances the potential for various biological interactions.
- Quinoline Backbone : Known for its significant role in medicinal chemistry due to diverse biological activities.
- Imine Functional Group : This group contributes to the compound's reactivity and interaction with biological targets.
Research indicates that compounds with similar structures exhibit a range of biological activities. The following table summarizes notable compounds with related structural features and their respective biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Aminoquinoline | Contains an amino group | Antimalarial |
| 7-Hydroxyquinoline | Hydroxylated quinoline | Antibacterial |
| 2-Methylquinoline | Methylated derivative | Anticancer |
These compounds highlight how variations in structure influence pharmacological profiles and potential applications.
Research Findings
Recent studies have focused on evaluating the dual inhibitory effects of derivatives of pyrroloquinoline compounds on blood coagulation factors. For instance:
- A study published in Molecules (2024) explored new hybrid derivatives of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as potential dual inhibitors of blood coagulation factors Xa and XIa. The findings suggest that modifications to the core structure can enhance inhibitory potency against these factors .
Computational Studies
Utilizing computational tools such as the Prediction of Activity Spectra for Substances (PASS), researchers can hypothesize the biological activities based on structural similarities with known active compounds. This approach allows for efficient screening of potential therapeutic candidates before experimental validation.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes. Further studies are needed to elucidate this fully.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues include derivatives with variations in substituents, ring saturation, or heteroatom incorporation. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, F in 12m) increase electrophilicity at the imino group, enhancing reactivity toward nucleophiles .
- Bulkier Substituents (e.g., benzoyloxy in the third compound) reduce solubility in polar solvents but improve thermal stability .
Physicochemical and Pharmacokinetic Properties
- LogP: The parent compound exhibits a calculated LogP of ~3.2 (moderate lipophilicity), whereas thioxothiazolidinone derivatives (e.g., 12m) show higher LogP (~4.1) due to aromatic and sulfur-containing moieties .
- Hydrogen Bonding: The imino group participates in H-bonding with protein targets, as evidenced by molecular docking studies .
Bioactivity and Target Interactions
- Anticancer Activity: Thioxothiazolidinone derivatives (e.g., 12m) demonstrate sub-micromolar IC₅₀ values against breast cancer cell lines (MCF-7), linked to HDAC inhibition . The parent compound lacks this activity due to the absence of sulfur-based pharmacophores.
- Enzyme Binding: Compounds with a 4-methylphenylimino group show selective binding to quinone oxidoreductase-1 (NQO1), as confirmed by SPR assays .
Computational Similarity Analysis
- Tanimoto Coefficient: The parent compound shares ~65% structural similarity with 12m (Tanimoto index via Morgan fingerprints), primarily due to the conserved pyrroloquinolinone core .
- Docking Affinity: Despite structural similarities, derivatives with thioxothiazolidinone moieties exhibit higher binding affinities (~−9.2 kcal/mol) to HDAC8 compared to the parent compound (−6.8 kcal/mol) .
Research Findings and Implications
- Structure-Activity Relationships (SAR): The bioactivity of pyrroloquinolinone derivatives is highly dependent on substituents at positions 1 and 6. Electron-deficient groups enhance interaction with enzymatic pockets .
- Synthetic Feasibility: Thioxothiazolidinone hybrids require multi-step synthesis but offer superior pharmacological profiles compared to simpler imino derivatives .
Biological Activity
(1Z)-4,4,6,8-tetramethyl-1-[(4-methylphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The method often includes the condensation of pyrrolo[3,2,1-ij]quinoline derivatives with appropriate amines or imines. Recent studies have reported high yields using reflux conditions in methanol with catalytic amounts of acid to facilitate the reaction .
Anticancer Properties
Recent research indicates that derivatives of pyrroloquinoline compounds exhibit significant anticancer activity. For instance, compounds similar to (1Z)-4,4,6,8-tetramethyl-1-[(4-methylphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via mitochondrial pathway | |
| HeLa | 10 | Inhibition of cell proliferation | |
| A549 | 20 | Modulation of signaling pathways |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes involved in cancer progression and inflammation. For example, it has been reported to inhibit cyclooxygenase (COX) enzymes and lipoxygenase pathways that are critical in tumorigenesis .
Table 2: Enzyme Inhibition Data
Case Studies
Several case studies have highlighted the biological significance of this compound:
- In Vivo Studies : Animal models treated with (1Z)-4,4,6,8-tetramethyl-1-[(4-methylphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one showed reduced tumor sizes compared to control groups. These studies suggest a potential for development as an anticancer therapeutic agent.
- Mechanistic Studies : Research into the molecular mechanisms revealed that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a targeted approach in cancer therapy by promoting programmed cell death in malignant cells.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing (1Z)-4,4,6,8-tetramethyl-1-[(4-methylphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one?
- Methodology : The compound is synthesized via multi-step reactions, often starting with tetrahydroquinoline precursors. For example, hydrazinocarbothioamide intermediates react with α-halocarbonyl compounds (e.g., ethyl bromoacetate) under reflux in ethanol or DMF to form hybrid pyrroloquinolinone-thiazole derivatives . Key steps include cyclization, imine formation, and purification via column chromatography. Reaction yields range from 43% to 65%, depending on substituents and conditions .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology :
- ¹H NMR : Used to verify substituent positions and stereochemistry. For example, methyl groups on the pyrroloquinolinone core appear as singlets (δ 1.2–1.5 ppm), while aromatic protons resonate at δ 6.8–7.5 ppm .
- ESI-MS : Confirms molecular weight (e.g., [M+H]+ peaks at m/z 450–500 for hybrid derivatives) and purity .
- X-ray crystallography : Resolves crystal packing and validates the Z-configuration of the imino group .
Q. How stable is this compound under varying pH and thermal conditions?
- Methodology : Stability is assessed via accelerated degradation studies. For analogs, thermal gravimetric analysis (TGA) shows decomposition above 200°C, suggesting robustness in dry conditions. Hydrolytic stability is tested in buffers (pH 1–13), with HPLC monitoring degradation products. Pyrroloquinolinones typically show resistance to acidic conditions but degrade in strong bases due to imine bond cleavage .
Advanced Research Questions
Q. What strategies resolve regioselectivity challenges during derivatization?
- Methodology :
- Directed ortho-metalation : Using bulky directing groups (e.g., tert-butoxycarbonyl) to control functionalization at specific positions .
- Computational prediction : DFT calculations (e.g., B3LYP/6-31G*) identify reactive sites by mapping electrostatic potential surfaces .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the C-2 carbonyl group over the C-8 methyl position .
Q. How can computational modeling predict bioactivity or binding interactions?
- Methodology :
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinase inhibitors). Hybrid derivatives show strong binding to ATP pockets (docking scores ≤ −9.0 kcal/mol) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, with RMSD < 2.0 Å indicating stable binding .
- QSAR models : Utilize Hammett constants and logP values to correlate substituent effects with IC50 data .
Q. How to address contradictions in bioactivity data across structural analogs?
- Methodology :
- Meta-analysis : Compare IC50 values from assays (e.g., MTT vs. SRB) to account for protocol variability. For example, thiazole-substituted derivatives show anti-cancer activity (IC50: 1.2–5.8 µM) in MCF-7 cells but lower potency in HT-29 models due to efflux pump interactions .
- Proteomics profiling : SILAC-based assays identify off-target effects (e.g., unintended kinase inhibition) that explain discrepancies .
Q. What experimental designs optimize yield and purity in large-scale synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
